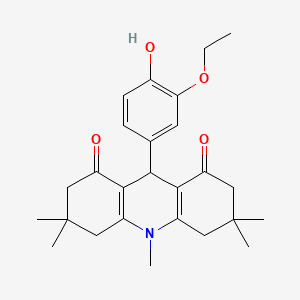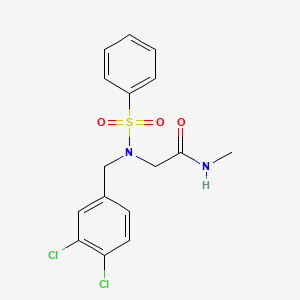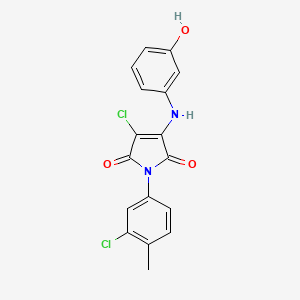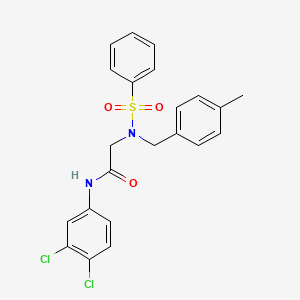![molecular formula C15H13N3O B3710145 2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one](/img/structure/B3710145.png)
2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one
概要
説明
2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with methyl and phenyl substituents, which contribute to its unique chemical properties.
準備方法
The synthesis of 2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . This method is particularly effective for pyrimidines containing electron-donating substituents at position 4.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
化学反応の分析
2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrimidine ring are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution with benzylamine can introduce benzyl groups into the molecule .
科学的研究の応用
2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor.
Industry: In the pharmaceutical industry, the compound is used in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of 2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are key regulators of cell growth and proliferation . By inhibiting these enzymes, the compound can disrupt signaling pathways that promote cancer cell growth, leading to its potential use as an anticancer agent .
類似化合物との比較
2,7-Dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds in the pyridopyrimidine family, such as:
Pyrido[2,3-d]pyrimidin-5-one: This compound has a similar core structure but differs in the position of the substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another closely related compound, which has been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases.
Thieno[2,3-d]pyrimidin-4-one: This compound contains a thiophene ring fused to the pyrimidine core and exhibits similar biological activities.
The uniqueness of this compound lies in its specific substituents and their influence on its chemical and biological properties. The presence of methyl and phenyl groups at specific positions enhances its activity and selectivity towards certain molecular targets .
特性
IUPAC Name |
2,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-8-9-13-14(16-10)18(11(2)17-15(13)19)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUNLKRGQCZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)N=C(N2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(4-bromophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B3710069.png)
![5-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3710083.png)
![N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3710088.png)
![8-Bromo-2-(2-methylphenyl)-1H,2H,3H-naphtho[1,2-E][1,3]oxazine](/img/structure/B3710094.png)



![4,4'-Oxybis[N-[2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)ethyl]benzamide]](/img/structure/B3710125.png)

![1-allyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3710140.png)


![(5E)-5-[[2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3710159.png)
![3-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B3710164.png)
